ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a benzyloxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable base to form the benzyloxy group.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the cyano group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)-4-cyano-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 3-(4-hydroxyphenyl)-4-cyano-1H-pyrrole-2-carboxylate: Contains a hydroxy group instead of a benzyloxy group.
Uniqueness
Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
ethyl 4-cyano-3-(4-phenylmethoxyphenyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-21(24)20-19(17(12-22)13-23-20)16-8-10-18(11-9-16)26-14-15-6-4-3-5-7-15/h3-11,13,23H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURYGQHZPZDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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